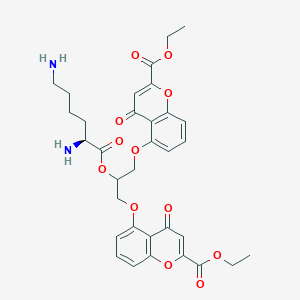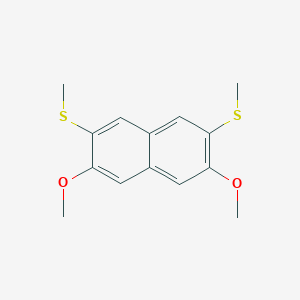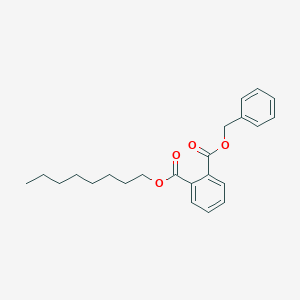
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These compounds, both natural and synthetic, exhibit diverse biological activities against various infectious pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular formula of “(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” is C11H13NO2 . THIQs with a stereogenic center at position C(1) are key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The reaction mechanism of THIQ derivatives is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Aplicaciones Científicas De Investigación
Biological Activities Against Infective Pathogens
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (THIQ), have been found to exert diverse biological activities against various infective pathogens . This makes them a valuable resource in the development of new treatments for infectious diseases.
Neurodegenerative Disorders
THIQ-based natural and synthetic compounds have shown potential in combating neurodegenerative disorders . This opens up possibilities for the development of novel therapeutic strategies for conditions such as Alzheimer’s and Parkinson’s disease.
Antiproliferative Tubulin Inhibitors
“(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid” has been used as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as antiproliferative tubulin inhibitors . This suggests potential applications in cancer therapy, where inhibiting tubulin can disrupt cell division and tumor growth.
Structural–Activity Relationship (SAR) Studies
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . These studies help in understanding the relationship between the structure of a molecule and its biological activity, which is crucial in drug design and development.
Enzyme or Receptor Targeting
The structure of THIQ has been introduced into many compounds that target diverse enzymes or receptors . This suggests its potential use in the development of drugs that can modulate the activity of specific enzymes or receptors.
Synthesis of C(1)-Substituted Derivatives
In recent years, considerable research interest has been directed towards the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities.
Safety and Hazards
The safety data sheet advises to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazard statements include Acute Tox. 2 Dermal - Acute Tox. 3 Oral - Acute Tox. 4 Inhalation - Aquatic Chronic 3 - Eye Dam. 1 - Skin Corr. 1B - STOT SE 2 .
Mecanismo De Acción
Target of Action
The primary targets of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid, a class of isoquinoline alkaloids, are various infective pathogens and neurodegenerative disorders . These compounds exert diverse biological activities against these targets, making them an important focus in the scientific community .
Mode of Action
The interaction of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid with its targets is complex and multifaceted. The compound’s mode of action is influenced by its structural–activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity . For instance, having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the THIQ scaffold .
Biochemical Pathways
It is known that these compounds can influence a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid’s action are diverse, reflecting its broad range of biological activities. For example, some studies suggest that related compounds may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered high doses .
Propiedades
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVPRGEIAVFBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369973 |
Source


|
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid | |
CAS RN |
105400-81-5 |
Source


|
| Record name | (1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold in the development of bradykinin-1 antagonists?
A: The (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold serves as a central structural feature in a series of novel bradykinin-1 antagonists. [, ] While the provided abstracts do not delve into the specific interactions, they highlight that modifications to this core structure can significantly impact the antagonist's activity. This suggests that the scaffold likely interacts with the bradykinin-1 receptor, and modifications to its substituents can be tailored to optimize binding affinity and selectivity.
Q2: How do structural modifications to the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold influence its activity as a bradykinin-1 antagonist?
A: While the provided abstracts don't offer specific details on the structure-activity relationship (SAR), both emphasize the exploration of "novel" bradykinin-1 antagonists containing the (1,2,3,4-Tetrahydroisoquinoline-1-yl)acetic acid scaffold. [, ] This implies that researchers are investigating how different substituents on this scaffold affect the compound's interaction with the bradykinin-1 receptor. Future research exploring these modifications and their impact on binding affinity, selectivity, and ultimately, antagonist activity would be valuable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)


![2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-](/img/structure/B35220.png)






